molecular formula C20H13BrO4 B11311803 3-[(3-bromobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one

3-[(3-bromobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one

Cat. No.: B11311803
M. Wt: 397.2 g/mol
InChI Key: SINLXOUWEISOKB-UHFFFAOYSA-N
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Description

3-[(3-bromobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one is a chemical compound known for its unique structure and properties It features a xanthene core with a bromobenzyl group attached via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-bromobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one typically involves the reaction of 3-bromobenzyl alcohol with 1-hydroxy-9H-xanthen-9-one under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the ether bond between the two reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(3-bromobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

Major Products

    Oxidation: Formation of 3-[(3-bromobenzyl)oxy]-9H-xanthen-9-one.

    Reduction: Formation of 3-[(3-benzyl)oxy]-1-hydroxy-9H-xanthen-9-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(3-bromobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which 3-[(3-bromobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromobenzyl group can enhance the compound’s ability to penetrate cell membranes, while the xanthene core may interact with specific proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-bromobenzyl)oxy]benzaldehyde
  • 3-bromophenylboronic acid
  • 3-[(3-bromobenzyl)oxy]benzyl alcohol

Uniqueness

3-[(3-bromobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one is unique due to its combination of a xanthene core and a bromobenzyl group This structure imparts specific chemical and biological properties that are not found in other similar compounds

Properties

Molecular Formula

C20H13BrO4

Molecular Weight

397.2 g/mol

IUPAC Name

3-[(3-bromophenyl)methoxy]-1-hydroxyxanthen-9-one

InChI

InChI=1S/C20H13BrO4/c21-13-5-3-4-12(8-13)11-24-14-9-16(22)19-18(10-14)25-17-7-2-1-6-15(17)20(19)23/h1-10,22H,11H2

InChI Key

SINLXOUWEISOKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C=C3O2)OCC4=CC(=CC=C4)Br)O

Origin of Product

United States

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